4-Thiazolemethanol, 2-methoxy-
CAS No.: 106331-74-2
Cat. No.: VC20747362
Molecular Formula: C5H7NO2S
Molecular Weight: 145.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 106331-74-2 |
---|---|
Molecular Formula | C5H7NO2S |
Molecular Weight | 145.18 g/mol |
IUPAC Name | (2-methoxy-1,3-thiazol-4-yl)methanol |
Standard InChI | InChI=1S/C5H7NO2S/c1-8-5-6-4(2-7)3-9-5/h3,7H,2H2,1H3 |
Standard InChI Key | NZEKOXCXGXCSQP-UHFFFAOYSA-N |
SMILES | COC1=NC(=CS1)CO |
Canonical SMILES | COC1=NC(=CS1)CO |
Physical and Chemical Properties
Molecular Structure and Composition
4-Thiazolemethanol, 2-methoxy- features a thiazole core with specific functional groups that determine its chemical behavior. The compound contains a methoxy group (-OCH₃) at position 2 and a hydroxymethyl group (-CH₂OH) at position 4 of the thiazole ring. This arrangement of functional groups contributes to the compound's polarity and potential hydrogen bonding capabilities, which may influence its biological interactions.
Chemical Identifiers and Nomenclature
The compound is systematically identified through various chemical notation systems, ensuring precise communication among researchers and chemists. Table 1 presents the key chemical identifiers for 4-Thiazolemethanol, 2-methoxy-.
Table 1: Chemical Identifiers of 4-Thiazolemethanol, 2-methoxy-
Identifier Type | Value |
---|---|
CAS Number | 106331-74-2 |
IUPAC Name | (2-methoxy-1,3-thiazol-4-yl)methanol |
Molecular Formula | C₅H₇NO₂S |
Molecular Weight | 145.18 g/mol |
InChI | InChI=1S/C5H7NO2S/c1-8-5-6-4(2-7)3-9-5/h3,7H,2H2,1H3 |
InChIKey | NZEKOXCXGXCSQP-UHFFFAOYSA-N |
SMILES | COC1=NC(=CS1)CO |
Synthesis Methods and Procedures
Structural Modifications and Derivatives
The basic thiazole scaffold allows for various structural modifications to enhance biological activity or improve physicochemical properties. Modifications commonly involve substitutions at positions 2, 4, and 5 of the thiazole ring . In the case of 4-Thiazolemethanol, 2-methoxy-, the hydroxymethyl group at position 4 represents a potential site for further derivatization through esterification, oxidation, or conversion to other functional groups such as amines or halides.
Biological Activities and Mechanisms
Antimicrobial Properties
Research has indicated that compounds structurally similar to 4-Thiazolemethanol, 2-methoxy- exhibit antimicrobial activities against various bacterial strains. The thiazole ring is a common structural feature in many antimicrobial agents, and the specific substitution pattern in this compound may contribute to its antibacterial potential. The mechanism of antimicrobial action is believed to involve inhibition of type III secretion systems in bacteria, which are critical for bacterial virulence.
Mechanism of Action
The primary mechanism of action for 4-Thiazolemethanol, 2-methoxy- is proposed to involve inhibition of type III secretion systems in bacteria. These secretion systems are essential virulence factors that allow bacteria to inject proteins directly into host cells, facilitating infection and inflammation. By disrupting this process, the compound may effectively reduce bacterial virulence and mitigate infection-related inflammation. This dual-action mechanism makes the compound particularly interesting for potential therapeutic applications.
Current Research Findings
Recent Studies and Developments
Recent research has focused on optimizing thiazole derivatives for enhanced therapeutic effects. Studies have demonstrated varying degrees of potency against bacterial strains for compounds structurally related to 4-Thiazolemethanol, 2-methoxy-. The ongoing research aims to improve both efficacy and safety profiles through careful structural modifications and formulation strategies.
Analytical Methods and Characterization
Spectroscopic Identification
Identification and characterization of 4-Thiazolemethanol, 2-methoxy- typically involve various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Mass spectrometry confirms the molecular weight and fragmentation pattern, while infrared spectroscopy identifies functional groups such as the hydroxyl and methoxy moieties.
Chromatographic Analysis
Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed for purity assessment and quantitative analysis of 4-Thiazolemethanol, 2-methoxy-. These techniques allow for the separation and quantification of the compound from complex mixtures, facilitating quality control in synthesis and formulation processes.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume